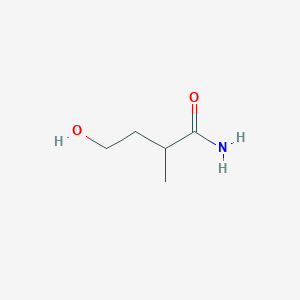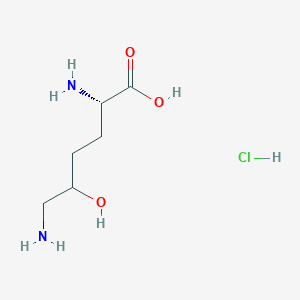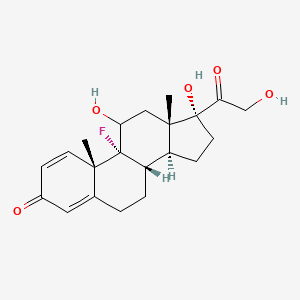![molecular formula C14H19NO4 B8068070 Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B8068070.png)
Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of phenylglycine with a Boc (tert-butoxycarbonyl) protecting group attached to the amino group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]- typically begins with phenylglycine as the starting material.
Protection of Amino Group: The amino group of phenylglycine is protected using Boc-anhydride (tert-butoxycarbonyl anhydride) in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol.
Substitution: The Boc protecting group can be removed by acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed:
Oxidation: Benzeneacetic acid derivatives, such as benzeneacetic acid and benzeneacetyl chloride.
Reduction: Benzeneacetic acid derivatives with hydroxyl groups.
Substitution: Free amino group derivatives of phenylglycine.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used in organic synthesis as a building block for the preparation of various pharmaceuticals and fine chemicals. It is also employed in the synthesis of chiral catalysts and ligands.
Biology: In biological research, benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is used to study enzyme mechanisms and protein interactions. It can serve as a substrate or inhibitor in biochemical assays.
Medicine: The compound is utilized in the development of new drugs, particularly in the field of peptide synthesis and modification. Its Boc-protected amino group makes it a valuable reagent for protecting amino acids during peptide chain assembly.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]- exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The Boc group is removed under acidic conditions, allowing for the subsequent coupling of amino acids.
Molecular Targets and Pathways Involved:
Peptide Synthesis: The Boc group protects the amino group during peptide bond formation, ensuring the correct sequence of amino acids in the peptide chain.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, interfering with their activity and providing insights into enzyme function and regulation.
Vergleich Mit ähnlichen Verbindungen
N-Boc-D-phenylglycine: Similar to benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, but with a different stereochemistry.
Mosher's Acid: Used for the assignment of absolute configuration of chiral primary amines.
Phenylglycine: The parent compound without the Boc protecting group.
Uniqueness: Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is unique in its ability to protect the amino group with the Boc group, making it highly versatile in peptide synthesis and other applications. Its stability under various reaction conditions and ease of deprotection make it a valuable reagent in both research and industry.
Eigenschaften
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-11(16)9-15-12(13(17)18)10-7-5-4-6-8-10/h4-8,12,15H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWMGJGYNYMSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Disodium;6-hydroxy-5-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]-7-sulfonaphthalene-2-sulfonate](/img/structure/B8068022.png)
![(2S,3S,4S,5R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B8068028.png)


![(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8068048.png)
amine](/img/structure/B8068050.png)
![(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B8068072.png)


![6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B8068100.png)
